N-benzyl-2-chloro-N-methylbutanamide
Description
Properties
CAS No. |
2098104-53-9 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-methylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-11(13)12(15)14(2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
SGOXVQQXRGWQBW-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)N(C)CC1=CC=CC=C1)Cl |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Substituent Variations
N-Benzyl-2-Chloro-2-Ethylbutanamide (CAS 73758-49-3)
- Molecular Formula: C₁₃H₁₈ClNO
- Key Differences: Ethyl vs. Methyl: A bulkier ethyl group replaces the methyl at the chloro-bearing carbon, increasing molecular weight (239.74 vs. 224.71 g/mol) and lipophilicity (XLogP3: 3.3 vs. ~3.0 predicted for the methyl variant). Hydrogen Bonding: Both compounds lack H-bond donors due to N-substitution, but the ethyl variant has one fewer H-bond acceptor (1 vs. 2).
N-Benzyl-2-Chloro-N-Methylethanamine (CAS 17542-47-1)
- Molecular Formula : C₁₀H₁₄ClN
- Key Differences :
- Amine vs. Amide : The ethanamine backbone (shorter chain) and ionic hydrochloride form enhance water solubility compared to the neutral amide.
- Boiling Point : The amine’s predicted boiling point (205.3°C) is lower than expected for the amide due to weaker intermolecular forces.
- Basicity : The amine’s pKa (~7.45) reflects moderate basicity, whereas the amide’s CONR₂ group is far less basic.
N-[3-(Benzyloxy)Benzyl]-2-Butanamine Hydrochloride
- Ionic Nature: The hydrochloride salt improves solubility in polar solvents compared to the neutral amide.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Boiling Point (°C) | pKa | Solubility |
|---|---|---|---|---|---|---|---|---|
| N-Benzyl-2-Cl-N-Methylbutanamide | C₁₂H₁₅ClNO | 224.71 | ~3.0 | 0 | 2 | 210–220 (predicted) | ~1 (amide proton) | Low (lipophilic) |
| N-Benzyl-2-Cl-2-Ethylbutanamide | C₁₃H₁₈ClNO | 239.74 | 3.3 | 0 | 1 | N/A | N/A | Low |
| N-Benzyl-2-Cl-N-Methylethanamine | C₁₀H₁₄ClN | 183.68 | N/A | 0 (ionic form) | 1 | 205.3 | 7.45 | Moderate (ionic) |
Preparation Methods
General Synthetic Strategy Overview
The preparation of N-benzyl-2-chloro-N-methylbutanamide typically involves two key steps:
- Formation of the α-chloroamide intermediate by acylation of the appropriate amine with α-chlorobutyryl chloride or related reagents.
- N-substitution or protection steps to introduce the benzyl and methyl groups on the amide nitrogen.
The synthesis generally employs standard amide bond formation techniques, including the use of acid chlorides or mixed anhydrides, with careful control of reaction conditions to avoid side reactions such as over-chlorination or decomposition.
Preparation of α-Chloroamide Precursors
A reliable approach to synthesize α-chloroamides, including this compound, involves the reaction of α-chlorobutyryl chloride with the corresponding amine under basic conditions.
-
- α-Chlorobutyryl chloride (prepared or commercially available)
- N-benzyl-N-methylamine or benzylamine followed by methylation
- Base such as triethylamine (NEt3) to scavenge HCl
- Solvent: dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature
- Reaction time: 2–16 hours depending on scale and conditions
Mechanism:
The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond and releasing chloride ion. The base neutralizes the generated HCl, preventing protonation of the amine and side reactions.Example:
N-benzyl-N-methylamine reacted with 2-chlorobutyryl chloride in DCM with triethylamine at room temperature yields this compound with high yield (typically >85%).
Alternative Synthetic Routes
Mixed Anhydride Coupling
Description:
Mixed anhydride coupling involves generating a reactive mixed anhydride intermediate from the carboxylic acid precursor and a coupling reagent, followed by reaction with the amine.-
- 2-Chlorobutyric acid
- Isobutyl chloroformate or ethyl chloroformate
- Base (e.g., N-methylmorpholine)
- N-benzyl-N-methylamine
-
- Low temperature (0 °C to room temperature)
- Anhydrous solvents (THF or DCM)
- Reaction time: 1–4 hours
Advantages:
This method avoids the direct use of acid chlorides, which can be sensitive and difficult to handle. It also allows better control of reaction rates and selectivity.Yield:
Typically moderate to high yields (70–90%) are reported.
Direct N-Alkylation of Amides
Description:
Starting from N-benzylbutanamide, selective methylation of the amide nitrogen can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.-
- N-benzylbutanamide
- Methyl iodide (CH3I) or dimethyl sulfate
- Base: potassium carbonate or sodium hydride
- Solvent: DMF or acetone
- Temperature: room temperature to reflux
- Reaction time: several hours
Considerations:
Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation or side reactions.Yields:
Variable, often moderate (50–80%) depending on conditions.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chlorobutyryl chloride + N-benzyl-N-methylamine + NEt3 | DCM, 0 °C to RT, 4 h | This compound | 85–90 |
| 2 | (Alternative) 2-Chlorobutyric acid + isobutyl chloroformate + N-benzyl-N-methylamine | THF, 0 °C to RT, 2 h | This compound | 75–85 |
| 3 | N-benzylbutanamide + CH3I + K2CO3 | DMF, RT to reflux, 6 h | This compound | 60–80 |
Purification and Characterization
Purification:
The crude product is commonly purified by flash column chromatography using silica gel, with eluents such as ethyl acetate/hexane mixtures. Crystallization from suitable solvents may also be employed.-
- NMR Spectroscopy: Characteristic chemical shifts for the α-chloro position, benzyl protons, and methyl substituents are used to confirm structure.
- IR Spectroscopy: Amide carbonyl absorption around 1650–1700 cm⁻¹, N-H stretching, and C-Cl stretches.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight.
- Elemental Analysis: Confirms purity and composition.
Research Findings and Notes
The presence of the chlorine atom at the α-position to the amide carbonyl significantly influences the reactivity and biological activity of the compound.
The benzyl and methyl substituents on the nitrogen provide steric and electronic effects that can be tuned for desired activity or further chemical transformations.
The synthetic routes described are robust and reproducible, suitable for both small-scale laboratory synthesis and potential scale-up.
Reaction conditions such as solvent choice, temperature, and base are critical for optimizing yield and minimizing side products such as hydrolysis or elimination.
Summary Table of Preparation Methods
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-2-chloro-N-methylbutanamide?
The compound is typically synthesized via nucleophilic substitution or amide coupling. A common method involves reacting 2-chlorobutanoyl chloride with N-benzyl-N-methylamine in anhydrous dichloromethane (DCM) under inert conditions. Pyridine or triethylamine is added to scavenge HCl, and the reaction is monitored via TLC. Purification is achieved through recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the purity and identity of this compound be verified?
Characterization requires a combination of techniques:
- NMR : H and C NMR to confirm the benzyl, methyl, and chloro-substituted butanamide backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~550 cm (C-Cl) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Ethanol/water mixtures or ethyl acetate/hexane systems are effective. Slow evaporation at 4°C minimizes impurities. Thermal stability tests (TGA/DSC) should precede recrystallization to avoid decomposition .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?
Contradictions often arise from tautomerism or residual solvents. Strategies include:
Q. What strategies improve low yields in the chlorination step of the synthesis?
Key factors include:
- Catalyst Optimization : Use Lewis acids (e.g., AlCl) to enhance electrophilic substitution.
- Temperature Control : Maintain 0–5°C to suppress side reactions.
- Reagent Stoichiometry : Excess thionyl chloride (SOCl) ensures complete conversion of the carboxylic acid intermediate .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., kinase enzymes).
- QSAR Modeling : Correlate substituent effects (e.g., chloro position) with activity using descriptors like logP and Hammett constants .
Q. What experimental approaches assess the environmental impact of this compound?
- Degradation Studies : Hydrolytic stability under acidic/basic conditions (pH 2–12) via HPLC monitoring.
- Ecotoxicology : Daphnia magna acute toxicity assays (EC) and biodegradability tests (OECD 301F) .
Methodological Considerations
Q. How to analyze crystallographic data when twinning complicates refinement?
- SHELXT : For initial structure solution in cases of pseudo-merohedral twinning.
- HKL-5 : To deconvolute overlapped reflections in high-symmetry space groups.
- Rigorous R-factor Analysis : Accept models only if and aligns with .
Q. What protocols ensure reproducibility in biological activity assays?
- Dose-Response Curves : Use ≥3 independent replicates with positive/negative controls (e.g., IC determination).
- Cytotoxicity Screening : Pair primary assays (e.g., enzyme inhibition) with MTT assays on HEK-293 cells to rule off-target effects .
Data Contradiction & Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate Force Fields : Ensure parameterization matches the compound’s electronic environment (e.g., AMBER vs. CHARMM).
- Solvent Accessibility : MD simulations to assess binding pocket hydration effects.
- Experimental Validation : Repeat assays under varied conditions (e.g., ionic strength, co-solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
